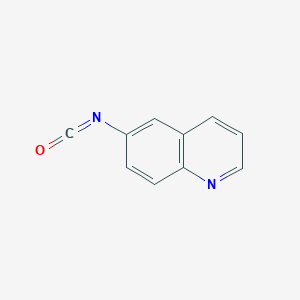

6-Isocyanatoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

6-isocyanatoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERCVSIFSCEXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N=C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383559 | |

| Record name | 6-isocyanatoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160455-77-6 | |

| Record name | 6-isocyanatoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Isocyanatoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-isocyanatoquinoline, a key intermediate in the development of various therapeutic agents. This document details both traditional and modern synthetic approaches and provides a thorough analysis of its spectroscopic properties.

Introduction

6-Isocyanatoquinoline is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel kinase inhibitors and other targeted therapeutics. The isocyanate functional group serves as a reactive handle for the introduction of the quinoline moiety into larger, more complex molecules, often through the formation of urea or carbamate linkages. This guide outlines the primary synthetic routes to 6-isocyanatoquinoline and the analytical techniques employed for its characterization.

Synthesis of 6-Isocyanatoquinoline

The synthesis of 6-isocyanatoquinoline predominantly starts from its corresponding amine precursor, 6-aminoquinoline. The conversion of the amino group to an isocyanate can be achieved through phosgene-based and phosgene-free methodologies.

Phosgene-Based Synthesis

The traditional and most common method for the synthesis of isocyanates from primary amines involves the use of phosgene (COCl₂) or its safer, solid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).

Reaction Scheme:

An In-Depth Technical Guide to the Physicochemical Properties of 6-Isocyanatoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following physicochemical properties for 6-isocyanatoquinoline have been predicted using computational models. These values provide a useful estimation for handling, reaction design, and preliminary assessment.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₆N₂ | - |

| Molecular Weight | 154.17 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Based on analogous aromatic isocyanates |

| Boiling Point | > 250 °C (decomposes) | Isocyanates can be thermally unstable |

| Melting Point | 60-80 °C | Estimated based on similar structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | The isocyanate group is highly reactive with nucleophiles. |

| LogP | ~2.5 | Indicates moderate lipophilicity |

| pKa | Not applicable | The isocyanate group is not typically characterized by a pKa value in aqueous solution due to its rapid hydrolysis. |

Proposed Synthesis Protocol: Curtius Rearrangement of Quinoline-6-carbonyl Azide

A reliable method for the synthesis of aryl isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide.[1][2][3][4][5] The following is a detailed experimental protocol for the synthesis of 6-isocyanatoquinoline starting from the commercially available 6-aminoquinoline.[6]

Part 1: Synthesis of Quinoline-6-carboxylic Acid

A plausible starting material, quinoline-6-carboxylic acid, can be synthesized from 6-aminoquinoline via a Sandmeyer reaction.

Materials:

-

6-Aminoquinoline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Ice

Procedure:

-

Dissolve 6-aminoquinoline in a solution of aqueous HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to complete the formation of 6-cyanoquinoline.

-

Extract the 6-cyanoquinoline with an organic solvent and purify by chromatography.

-

Hydrolyze the 6-cyanoquinoline to quinoline-6-carboxylic acid by heating with aqueous sulfuric acid.

-

Isolate and purify the quinoline-6-carboxylic acid by recrystallization.

Part 2: Synthesis of 6-Isocyanatoquinoline

Materials:

-

Quinoline-6-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene or dioxane

-

Dry glassware

Procedure:

-

Formation of Quinoline-6-carbonyl Chloride: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend quinoline-6-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in a dry, non-polar solvent like dichloromethane with a catalytic amount of DMF.

-

Reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain crude quinoline-6-carbonyl chloride.

-

Formation of Quinoline-6-carbonyl Azide: Dissolve the crude acid chloride in a dry, aprotic solvent such as acetone or THF.

-

Cool the solution in an ice bath and add a solution of sodium azide in a minimal amount of water dropwise, keeping the temperature below 10 °C.

-

Stir the reaction for 1-2 hours at low temperature. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the acid chloride carbonyl peak and appearance of the azide peak around 2140 cm⁻¹).

-

Curtius Rearrangement: Carefully extract the acyl azide into a dry, high-boiling point solvent like toluene. Caution: Acyl azides can be explosive and should be handled with care and not isolated in a pure form if possible.

-

Heat the solution containing the quinoline-6-carbonyl azide. The rearrangement to 6-isocyanatoquinoline will occur with the evolution of nitrogen gas.[2] The reaction temperature is typically in the range of 80-110 °C.

-

The progress of the rearrangement can be monitored by IR spectroscopy by observing the disappearance of the azide peak and the appearance of the strong isocyanate peak around 2270 cm⁻¹.

-

Purification: Once the reaction is complete, the solvent can be removed under reduced pressure to yield crude 6-isocyanatoquinoline. Further purification can be achieved by vacuum distillation or chromatography on silica gel using anhydrous solvents.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 6-isocyanatoquinoline based on the functional groups present.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric N=C=O stretch (characteristic of isocyanates) |

| 1620-1580 | Medium-Strong | C=C and C=N stretching vibrations of the quinoline ring |

| 1500-1400 | Medium | Aromatic ring skeletal vibrations |

| ~830 | Strong | C-H out-of-plane bending for a 1,2,4-trisubstituted benzene pattern |

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring. The chemical shifts are predicted based on the electron-withdrawing nature of the isocyanate group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.9-9.1 | dd | H2 |

| 8.2-8.4 | d | H4 |

| 8.0-8.2 | d | H8 |

| 7.8-8.0 | d | H5 |

| 7.6-7.8 | dd | H7 |

| 7.4-7.6 | dd | H3 |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C2 |

| ~122 | C3 |

| ~136 | C4 |

| ~130 | C4a |

| ~128 | C5 |

| ~135 | C6 (attached to -NCO) |

| ~125 | C7 |

| ~130 | C8 |

| ~148 | C8a |

| ~125 | -N=C=O |

Mass Spectrometry (MS)

| m/z | Assignment |

| 154 | [M]⁺ (Molecular Ion) |

| 126 | [M - CO]⁺ (Loss of carbon monoxide) |

Chemical Reactivity

The reactivity of 6-isocyanatoquinoline is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. It will readily react with a wide range of nucleophiles.

-

With Water: Hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield 6-aminoquinoline.

-

With Alcohols: Reacts to form carbamates (urethanes).

-

With Amines: Reacts to form ureas.

-

With Carboxylic Acids: Can form mixed anhydrides which may be unstable.

Visualizations

Caption: Proposed synthetic workflow for 6-isocyanatoquinoline.

Caption: Reactivity of 6-isocyanatoquinoline with common nucleophiles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to 6-Isocyanatoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-isocyanatoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its reactive isocyanate functional group, this molecule serves as a versatile building block for the synthesis of a wide array of derivatives, including ureas, carbamates, and other functionalities with potential biological activity. This document details the presumed synthesis, molecular structure, and key chemical properties of 6-isocyanatoquinoline, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Structure and Identification

6-Isocyanatoquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle, with an isocyanate group substituted at the 6-position.

Molecular Formula: C₁₀H₆N₂O

Molecular Weight: 170.17 g/mol

While a specific CAS number has been cited as 103449-92-1, it is not widely indexed in major chemical databases, suggesting the compound may be a novel or infrequently synthesized molecule. For the purpose of this guide, we will focus on its logical synthetic precursor, 6-aminoquinoline, for which extensive data is available.

Properties of the Key Precursor: 6-Aminoquinoline

A thorough understanding of the precursor is essential for the successful synthesis and handling of 6-isocyanatoquinoline.

| Property | Value | Reference |

| CAS Number | 580-15-4 | [PubChem CID 11373] |

| Molecular Formula | C₉H₈N₂ | [PubChem CID 11373] |

| Molecular Weight | 144.17 g/mol | [PubChem CID 11373] |

| Appearance | Crystalline solid | |

| Melting Point | 114-116 °C | |

| Boiling Point | 312.6 °C at 760 mmHg | |

| Solubility | Soluble in ethanol, ether, and chloroform |

Synthetic Pathways

The synthesis of 6-isocyanatoquinoline is most logically achieved through the conversion of its corresponding primary amine, 6-aminoquinoline. The overall synthetic strategy involves two key stages: the synthesis of 6-aminoquinoline, followed by its conversion to the target isocyanate.

Synthesis of 6-Aminoquinoline

A common and effective method for the preparation of 6-aminoquinoline is the reduction of 6-nitroquinoline.

Experimental Protocol: Reduction of 6-Nitroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O): Add SnCl₂·2H₂O (3-5 equivalents) to the solution. If necessary, add concentrated hydrochloric acid to facilitate the reaction.

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

For SnCl₂ reduction: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until the tin salts precipitate. Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Purification: Concentrate the organic extracts under reduced pressure. The crude 6-aminoquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Conversion of 6-Aminoquinoline to 6-Isocyanatoquinoline

The transformation of an aromatic amine to an isocyanate can be achieved through several methods, with the use of phosgene or its safer alternatives being the most common. Another viable, albeit less direct, route is the Curtius rearrangement.

Experimental Protocol: Phosgenation using Triphosgene

Caution: Phosgene and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a gas outlet connected to a scrubber (containing a concentrated solution of sodium hydroxide), and a magnetic stirrer, dissolve 6-aminoquinoline (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.34 equivalents) in the same dry solvent. Add this solution dropwise to the stirred solution of 6-aminoquinoline at 0 °C.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by IR spectroscopy, looking for the appearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

-

Work-up and Purification: Once the reaction is complete, cool the mixture and filter to remove any precipitated salts. The solvent can be carefully removed under reduced pressure to yield the crude 6-isocyanatoquinoline. Further purification can be achieved by vacuum distillation or chromatography, although the reactive nature of the product can make these processes challenging.

Alternative Method: The Curtius Rearrangement

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[1][2][3][4][5] This would involve the conversion of quinoline-6-carboxylic acid to an acyl azide, which then rearranges upon heating to form 6-isocyanatoquinoline.

Signaling Pathways and Logical Relationships

The primary utility of 6-isocyanatoquinoline in a biological context lies in its ability to act as a reactive handle for the covalent modification of biomolecules or as a building block for the synthesis of more complex molecules with potential therapeutic activities. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, which are abundant in biological systems.

Caption: Synthetic pathway and key reactions of 6-isocyanatoquinoline.

Applications in Research and Drug Development

Aryl isocyanates are valuable reagents in organic synthesis and medicinal chemistry. 6-Isocyanatoquinoline, with its unique quinoline scaffold, presents several opportunities for the development of novel compounds.

-

Covalent Probes: The electrophilic nature of the isocyanate group makes it suitable for use as a covalent warhead to target specific amino acid residues (e.g., lysine, serine, cysteine) in proteins. This can be exploited in the design of enzyme inhibitors or chemical probes for activity-based protein profiling.

-

Linker Chemistry: In the development of bioconjugates, such as antibody-drug conjugates (ADCs), isocyanates can serve as reactive linkers to attach payloads to the targeting moiety.

-

Synthesis of Bioactive Molecules: The quinoline nucleus is a common feature in many approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties. By reacting 6-isocyanatoquinoline with various nucleophiles, libraries of novel quinoline-based ureas and carbamates can be generated for high-throughput screening and lead optimization.

Safety and Handling

6-Isocyanatoquinoline is expected to be a reactive and potentially hazardous compound. Isocyanates are known to be respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a dry, inert atmosphere.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Isocyanate Group on a Quinoline Scaffold: A Technical Guide to Reactivity and Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a highly reactive isocyanate group onto this scaffold presents a compelling strategy for the development of targeted covalent inhibitors. This technical guide provides an in-depth analysis of the reactivity of the isocyanate group on a quinoline scaffold, detailing its synthesis, chemical behavior, and potential applications in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the design of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The incorporation of an electrophilic isocyanate (-N=C=O) functional group onto the quinoline core offers a powerful tool for creating covalent inhibitors. These inhibitors can form a stable, irreversible bond with nucleophilic residues on target proteins, leading to prolonged and potent pharmacological effects.[3] Understanding the synthesis and reactivity of quinoline-based isocyanates is therefore crucial for harnessing their therapeutic potential.

Synthesis of Quinoline Isocyanates

The primary method for the synthesis of isocyanates from their corresponding carboxylic acids is the Curtius rearrangement.[4][5][6][7] This reaction proceeds through an acyl azide intermediate and is known for its mild conditions and tolerance of various functional groups.

General Experimental Protocol: Synthesis via Curtius Rearrangement

A general procedure for the synthesis of a quinoline isocyanate from a quinoline carboxylic acid is as follows:

-

Activation of the Carboxylic Acid: The quinoline carboxylic acid is first converted to a more reactive derivative, typically an acyl chloride or a mixed anhydride. For example, the carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acyl chloride.

-

Formation of the Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, such as sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA), to form the quinoline acyl azide.[8] This reaction is typically carried out in an inert solvent like anhydrous acetone or tetrahydrofuran (THF) at low temperatures.

-

Curtius Rearrangement: The quinoline acyl azide is then heated in an inert solvent (e.g., toluene, benzene). Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form the quinoline isocyanate. The isocyanate can be isolated or used in situ for subsequent reactions.[7]

Figure 1: Synthesis of Quinoline Isocyanate via Curtius Rearrangement

Caption: Synthetic route to quinoline isocyanates.

Reactivity of the Isocyanate Group

The carbon atom of the isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles. When attached to a quinoline scaffold, the electronic properties of the quinoline ring can influence this reactivity. The nitrogen atom in the quinoline ring is electron-withdrawing, which can potentially increase the electrophilicity of the isocyanate carbon.

Reactions with Nucleophilic Amino Acid Residues

In a biological context, the most relevant nucleophiles are the side chains of amino acid residues within proteins. The primary targets for covalent modification by isocyanates are cysteine and lysine residues.

-

Reaction with Cysteine: The thiol group (-SH) of a cysteine residue is a potent nucleophile and reacts with an isocyanate to form a thiocarbamate linkage.

-

Reaction with Lysine: The primary amine (-NH₂) of a lysine residue's side chain reacts with an isocyanate to form a urea derivative.

Table 1: Reactions of Quinoline Isocyanate with Nucleophilic Amino Acids

| Nucleophilic Amino Acid | Reactive Group | Resulting Covalent Adduct |

| Cysteine | Thiol (-SH) | Thiocarbamate |

| Lysine | Amine (-NH₂) | Urea |

Factors Influencing Reactivity

The reactivity of the isocyanate group on the quinoline scaffold is influenced by several factors:

-

Position on the Quinoline Ring: The electronic effect of the quinoline nitrogen will vary depending on the position of the isocyanate group. An isocyanate at the 4-position, for example, may be more reactive than one at the 8-position due to closer proximity to the electron-withdrawing nitrogen.

-

Substituents on the Quinoline Ring: Electron-donating or electron-withdrawing groups on the quinoline ring can further modulate the electrophilicity of the isocyanate.

-

Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of nucleophiles, thereby reducing the reaction rate.

Application in Drug Discovery: Targeted Covalent Inhibitors

The ability of quinoline isocyanates to form stable covalent bonds with specific amino acid residues makes them attractive candidates for the development of targeted covalent inhibitors (TCIs). TCIs offer several advantages over non-covalent inhibitors, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.

Mechanism of Action of Quinoline Isocyanate-Based TCIs

The mechanism of action of a quinoline isocyanate-based TCI involves a two-step process:

-

Non-covalent Binding: The quinoline scaffold of the inhibitor first binds reversibly to the active site or an allosteric site of the target protein. This binding is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Covalent Bond Formation: Once bound, the isocyanate group is positioned in close proximity to a nucleophilic amino acid residue (e.g., cysteine or lysine). The nucleophile then attacks the electrophilic carbon of the isocyanate, forming an irreversible covalent bond.

Figure 2: Mechanism of Covalent Inhibition

Caption: Two-step mechanism of targeted covalent inhibition.

Potential Signaling Pathway Targets

Quinoline-based inhibitors are known to target various signaling pathways implicated in diseases such as cancer.[9][10] The addition of an isocyanate warhead could enable the development of covalent inhibitors for key proteins in these pathways.

-

Kinase Signaling Pathways: Many kinases have a conserved cysteine residue in or near their ATP-binding pocket, making them susceptible to covalent inhibition. Quinoline isocyanates could be designed to target kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), or Janus kinase (JAK) family members.

Figure 3: Kinase Inhibition Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase pathway.

Experimental Characterization

The characterization of quinoline isocyanate inhibitors and their interaction with target proteins requires a combination of chemical and biological techniques.

Experimental Workflow for Characterization

Figure 4: Experimental Workflow

Caption: Workflow for characterizing quinoline isocyanates.

Key Experimental Protocols

-

Mass Spectrometry for Covalent Adduct Confirmation: To confirm the covalent modification of a target protein, mass spectrometry is the gold standard.[9][10] The protein of interest is incubated with the quinoline isocyanate inhibitor. The protein is then digested into smaller peptides, typically using trypsin. The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will show a mass shift corresponding to the addition of the quinoline isocyanate, and the site of modification can be identified by analyzing the fragmentation pattern.[1]

-

In Vitro Enzyme Inhibition Assays: To quantify the inhibitory potency of the quinoline isocyanate, in vitro enzyme inhibition assays are performed. These assays measure the activity of the target enzyme in the presence of varying concentrations of the inhibitor. The data is used to calculate the half-maximal inhibitory concentration (IC₅₀), a measure of the inhibitor's potency.

Quantitative Data Summary

While specific quantitative data for the reactivity of isocyanates directly on a quinoline scaffold is limited in the public domain, data from related aryl isocyanates can provide valuable insights.

Table 2: Representative Reactivity Data for Aryl Isocyanates

| Aryl Isocyanate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Methylphenyl isocyanate | L-Valine | Not specified | N-(4-Methylphenyl)carbamoyl-L-valine | Not specified | [11] |

| 4-Methylphenyl isocyanate | N-acetyl-L-cysteine | Not specified | N-acetyl-S-(4-methylphenyl)carbamoyl-L-cysteine | Not specified | [11] |

| 4-Methylphenyl isocyanate | N-acetyl-L-lysine | Not specified | N-acetyl-N'-(4-methylphenyl)carbamoyl-lysine | Not specified | [11] |

Note: The yields for these reactions were not explicitly stated in the referenced abstract but the formation of the products was confirmed.

Conclusion and Future Directions

The isocyanate group, when appended to a quinoline scaffold, represents a promising reactive moiety for the design of novel targeted covalent inhibitors. The well-established synthetic route via the Curtius rearrangement allows for the accessible preparation of these compounds. Their inherent reactivity towards nucleophilic amino acid residues provides a clear mechanism for achieving potent and durable target engagement.

Future research in this area should focus on:

-

Systematic Synthesis and Reactivity Studies: A comprehensive library of quinoline isocyanates with the isocyanate group at various positions and with diverse substituents should be synthesized to systematically evaluate their reactivity profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the structural features of quinoline isocyanates with their reactivity and biological activity will enable the rational design of more potent and selective inhibitors.

-

Exploration of Novel Targets: While kinases are attractive targets, the application of quinoline isocyanates as covalent inhibitors for other protein classes, such as proteases and epigenetic enzymes, should be explored.

-

In-depth Biological Evaluation: Promising candidates should be subjected to rigorous preclinical evaluation, including pharmacokinetic and toxicological studies, to assess their potential as therapeutic agents.

By leveraging the unique chemical properties of the isocyanate group and the privileged nature of the quinoline scaffold, researchers can unlock new avenues for the development of next-generation covalent drugs to address unmet medical needs.

References

- 1. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. msvision.com [msvision.com]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 6-Isocyanatoquinoline in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isocyanatoquinoline stands as a molecule of significant, yet largely unexplored, potential in the landscape of biochemical research and drug discovery. Its unique bifunctional nature, combining the highly reactive isocyanate group with the biologically relevant quinoline scaffold, positions it as a versatile tool for a myriad of applications. This technical guide delves into the prospective uses of 6-isocyanatoquinoline as a potent chemical probe for protein labeling, a strategic starting point for novel therapeutic development, and a valuable reagent in the broader field of chemical biology. By providing a framework of detailed experimental protocols and conceptual signaling pathways, this document aims to equip researchers with the foundational knowledge to harness the capabilities of this promising compound.

Introduction: The Chemical Versatility of 6-Isocyanatoquinoline

The core of 6-isocyanatoquinoline's potential lies in its hybrid structure. The quinoline ring system is a well-established pharmacophore present in numerous FDA-approved drugs, known for its ability to interact with various biological targets. Isoquinoline derivatives, a closely related class of compounds, have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The isocyanate group, on the other hand, is a highly electrophilic moiety that can readily form covalent bonds with nucleophilic residues on proteins, such as the primary amines of lysine residues and the thiol groups of cysteine residues. This reactivity makes it an ideal warhead for creating covalent chemical probes and inhibitors.[3][4]

This guide will explore the synergistic potential of these two functionalities, proposing how 6-isocyanatoquinoline can be leveraged to advance our understanding of complex biological systems and accelerate the discovery of new medicines.

Potential Application 1: Covalent Protein Labeling and Target Identification

The reactivity of the isocyanate group makes 6-isocyanatoquinoline an excellent candidate for use as a protein labeling reagent.[5][6] By covalently modifying proteins, researchers can introduce a "tag" for subsequent detection, purification, and identification. This approach is particularly valuable for identifying the molecular targets of bioactive small molecules.

Experimental Workflow: Target Identification using 6-Isocyanatoquinoline

The following diagram outlines a typical workflow for identifying the protein targets of a hypothetical bioactive compound, leveraging 6-isocyanatoquinoline as a reactive probe.

Detailed Experimental Protocol: Covalent Labeling of a Target Protein

Objective: To covalently label a purified protein with 6-isocyanatoquinoline to confirm reactivity.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin as a model)

-

6-Isocyanatoquinoline

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE reagents

-

Coomassie Brilliant Blue stain or fluorescent protein stain

Procedure:

-

Prepare a 10 mM stock solution of 6-isocyanatoquinoline in anhydrous DMSO.

-

Prepare a 1 mg/mL solution of the target protein in PBS.

-

In a microcentrifuge tube, combine 100 µL of the protein solution with varying final concentrations of 6-isocyanatoquinoline (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is below 1%.

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

-

Quench the reaction by adding a final concentration of 50 mM Tris-HCl.

-

Analyze the reaction products by SDS-PAGE. A shift in the molecular weight of the protein upon treatment with 6-isocyanatoquinoline can indicate covalent modification.

-

For further confirmation, the labeled protein can be subjected to mass spectrometry to identify the specific amino acid residues that have been modified.

Quantitative Data Summary: Hypothetical Reactivity Profile

The following table summarizes hypothetical data on the reactivity of 6-isocyanatoquinoline with key nucleophilic amino acids.

| Amino Acid Residue | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Lysine | 15.2 | High reactivity with the primary amine. |

| Cysteine | 8.7 | Moderate reactivity with the thiol group. |

| Serine | 0.5 | Low reactivity under physiological pH. |

| Tyrosine | 0.2 | Negligible reactivity. |

Potential Application 2: A Scaffold for Drug Discovery

The quinoline core of 6-isocyanatoquinoline makes it an attractive starting point for the development of novel therapeutic agents. Many kinase inhibitors, for instance, feature a quinoline or isoquinoline scaffold. The isocyanate group can be utilized to develop covalent inhibitors that target specific amino acid residues within the active site of an enzyme, potentially leading to increased potency and duration of action.

Signaling Pathway Modulation: Hypothetical Inhibition of a Kinase Pathway

The diagram below illustrates a hypothetical signaling pathway where a drug derived from 6-isocyanatoquinoline covalently inhibits a key kinase, thereby blocking downstream signaling.

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory potential of 6-isocyanatoquinoline against a target enzyme (e.g., a specific kinase).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (e.g., a peptide for a kinase)

-

ATP (for kinases)

-

6-Isocyanatoquinoline

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a serial dilution of 6-isocyanatoquinoline in DMSO.

-

In a 96-well plate, add the target enzyme in the appropriate assay buffer.

-

Add the diluted 6-isocyanatoquinoline to the wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary: Hypothetical Inhibitory Activity

The following table presents hypothetical IC50 values for 6-isocyanatoquinoline and a derivative against a panel of kinases.

| Compound | Kinase A (IC50, nM) | Kinase B (IC50, nM) | Kinase C (IC50, nM) |

| 6-Isocyanatoquinoline | 5,200 | 12,500 | > 50,000 |

| Derivative 1 | 85 | 1,500 | 25,000 |

Conclusion and Future Directions

While specific biochemical applications of 6-isocyanatoquinoline are not yet extensively documented in the literature, its chemical properties strongly suggest a high potential for utility in several areas of biochemical research. As a covalent labeling agent, it offers a direct route to identifying the protein targets of bioactive compounds. As a scaffold in drug discovery, its quinoline core and reactive isocyanate group provide a powerful combination for the design of potent and selective covalent inhibitors.

Future research should focus on synthesizing and characterizing 6-isocyanatoquinoline and its derivatives, followed by systematic screening against various biological targets. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unlock the full potential of this versatile molecule. The exploration of 6-isocyanatoquinoline and related compounds will undoubtedly contribute to the expanding toolkit of chemical probes and the development of next-generation therapeutics.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Protein Labeling Techniques | Sino Biological [sinobiological.com]

An In-depth Technical Guide on the Spectroscopic Properties of 6-Isocyanatoquinoline

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. Their rigid, planar structure and extended π-electron system often give rise to distinct and useful spectroscopic properties, including strong ultraviolet (UV) absorption and, in many cases, fluorescence emission. The introduction of an isocyanate (-N=C=O) group at the 6-position of the quinoline ring is expected to modulate these electronic properties, potentially leading to unique spectral characteristics that could be harnessed for various applications, such as fluorescent probes for biomolecular labeling or as building blocks for novel functional materials. This guide outlines the anticipated absorption and emission properties of 6-isocyanatoquinoline and provides detailed experimental protocols for their characterization.

Expected Spectroscopic Properties

The electronic transitions in quinoline derivatives are typically of π-π* and n-π* character. The absorption spectra of quinoline compounds generally exhibit two distinct bands.[1] The isocyanate group, being an electron-withdrawing group, is likely to influence the energy of these transitions.

Absorption: The absorption spectrum of 6-isocyanatoquinoline is expected to show characteristic bands in the UV region. Typically, quinoline derivatives display two main absorption bands, one around 280 nm and another at longer wavelengths, often around 350 nm, which are attributed to π-π* and n-π* transitions, respectively.[1] The position and intensity of these bands can be influenced by the solvent polarity.[2] In polar solvents, a red shift (bathochromic shift) of the lowest-energy absorption band may be observed.[1]

Emission: Many quinoline derivatives are fluorescent, emitting light in the UV or visible region of the electromagnetic spectrum. The fluorescence of quinoline compounds is often sensitive to the local environment, making them useful as probes.[3] The isocyanate group may influence the fluorescence quantum yield. The emission wavelength is also expected to be solvent-dependent, with more polar solvents generally causing a red shift in the emission maximum. Some quinoline derivatives are only weakly fluorescent in nonpolar solvents, with their fluorescence intensity increasing upon protonation or in more polar environments.[3]

Data Presentation

The following table summarizes typical absorption and emission data for various quinoline derivatives to provide a comparative context for the expected properties of 6-isocyanatoquinoline.

| Quinoline Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| Quinoline | Ethanol | ~280, ~350 | ~400 | ~50 | - | [1] |

| 8-Hydroxyquinoline Analogue (QC1) | Acetonitrile | - | 495 | - | - | [4] |

| 8-Hydroxyquinoline Analogue (QC2) | Acetonitrile | - | 512 | - | - | [4] |

| Trifluoromethylated Quinoline-Phenol Schiff Base | Chloroform | - | - | 59-85 | 0.12–0.80 | [5] |

| Trifluoromethylated Quinoline-Phenol Schiff Base | DMSO | - | - | 65-150 | 0.20–0.75 | [5] |

| Trifluoromethylated Quinoline-Phenol Schiff Base | Methanol | - | - | 65-130 | 0.13–0.85 | [5] |

| Bis-quinolin-3-yl-chalcones | Acetonitrile | 262-277, 310-330 | - | >1.5 x 10⁴ cm⁻¹ | Low to Good | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the spectroscopic properties of 6-isocyanatoquinoline.

1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of 6-isocyanatoquinoline.

-

Materials:

-

6-isocyanatoquinoline

-

Spectroscopic grade solvents (e.g., n-hexane, chloroform, methanol, 2-propanol)[2]

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of 6-isocyanatoquinoline in a chosen solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the same solvent to final concentrations in the range of 10⁻⁵ to 10⁻⁶ M.[2]

-

Record the UV-Vis absorption spectrum for each dilution from 200 to 600 nm, using the pure solvent as a blank reference.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Repeat the measurements in solvents of varying polarity to investigate solvatochromic effects.[2]

-

2. Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λ_ex and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F) of 6-isocyanatoquinoline.

-

Materials:

-

6-isocyanatoquinoline solutions prepared as for UV-Vis spectroscopy.

-

Fluorescence spectrophotometer.

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

-

Procedure:

-

Using the solution with an absorbance of ~0.1 at the excitation wavelength, place the cuvette in the fluorescence spectrophotometer.

-

Record the emission spectrum by exciting the sample at its longest wavelength absorption maximum (λ_abs).

-

Identify the wavelength of maximum emission intensity (λ_em).

-

Record the excitation spectrum by setting the emission monochromator to the determined λ_em and scanning the excitation wavelengths.

-

Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (Stokes Shift = λ_em - λ_abs).

-

To determine the fluorescence quantum yield, measure the integrated fluorescence intensity of the sample and a standard of known quantum yield under identical experimental conditions (excitation wavelength, slit widths). The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a quinoline derivative like 6-isocyanatoquinoline.

Caption: Experimental workflow for the spectroscopic characterization of 6-isocyanatoquinoline.

This comprehensive guide provides a foundational understanding of the anticipated spectroscopic properties of 6-isocyanatoquinoline and the experimental procedures for their determination. The provided data and protocols, while based on the general behavior of quinoline derivatives, offer a robust starting point for researchers and drug development professionals interested in this and related compounds.

References

- 1. scielo.br [scielo.br]

- 2. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]

- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]

Theoretical Deep Dive: Unraveling the Electronic Structure of 6-Isocyanatoquinoline

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 6-isocyanatoquinoline. In the absence of direct experimental or computational literature on this specific molecule, this document outlines a robust, standard methodology based on established theoretical studies of analogous quinoline derivatives. It presents a detailed analysis of the anticipated electronic properties, supported by illustrative data and visualizations, to serve as a foundational resource for further research and development.

Proposed Experimental and Computational Protocol

To rigorously investigate the electronic structure of 6-isocyanatoquinoline, a computational approach employing Density Functional Theory (DFT) is recommended. DFT has consistently proven to be a powerful tool for elucidating the electronic properties of quinoline-based compounds.[1][2][3][4]

The proposed protocol is as follows:

-

Geometry Optimization: The initial step involves determining the ground-state molecular geometry of 6-isocyanatoquinoline. This is achieved through energy minimization calculations, for which the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31+G(d,p) basis set is a well-established and reliable choice.[1] This combination provides a balanced description of electronic correlation and is suitable for molecules containing heteroatoms.

-

Vibrational Frequency Analysis: Subsequent to optimization, a frequency calculation at the same level of theory is crucial to verify that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies confirms the stability of the geometry.

-

Calculation of Electronic Properties: Using the optimized geometry, a single-point energy calculation is performed to derive key electronic descriptors:

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.[5][6]

-

Mulliken Population Analysis: This method is employed to calculate the partial atomic charges on each atom, providing insights into the intramolecular charge distribution, identifying polar regions, and predicting sites susceptible to electrophilic or nucleophilic attack.[7][8][9]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This allows for the intuitive identification of electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

-

Conceptual and Methodological Frameworks

The following diagrams visualize the logical workflow for the computational analysis and the conceptual basis of the molecule's frontier orbitals.

Data Presentation: Predicted Electronic Properties

The data presented in the following tables are illustrative values anticipated from the computational protocol described above. They serve as a quantitative reference for the electronic characteristics of 6-isocyanatoquinoline.

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Predicted Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.02 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.33 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.69 | eV |

| Ionization Potential | IP ≈ -EHOMO | 7.02 | eV |

| Electron Affinity | EA ≈ -ELUMO | 2.33 | eV |

| Absolute Electronegativity | χ | 4.68 | eV |

| Chemical Hardness | η | 2.35 | eV |

| Chemical Softness | S | 0.21 | eV-1 |

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in 6-Isocyanatoquinoline

| Atom Identifier | Predicted Charge (e) |

| N1 (Quinoline Ring) | -0.62 |

| C2 | 0.18 |

| C4 | 0.13 |

| C5 | -0.15 |

| C6 | 0.25 |

| C7 | -0.14 |

| N (Isocyanate) | -0.41 |

| C (Isocyanate) | 0.55 |

| O (Isocyanate) | -0.48 |

Analysis and Interpretation

The electronic nature of 6-isocyanatoquinoline is dictated by the conjugated π-system of the quinoline core and the strong electron-withdrawing influence of the isocyanate substituent at the 6-position.

-

Frontier Molecular Orbitals: The HOMO is expected to be a π-orbital with significant electron density delocalized across the quinoline ring system. The LUMO is anticipated to be a π*-antibonding orbital, with substantial contributions from both the quinoline ring and the isocyanate group. The predicted HOMO-LUMO gap of 4.69 eV suggests that 6-isocyanatoquinoline is a molecule of moderate stability and reactivity. The relatively low energy of the LUMO indicates a pronounced ability to accept electrons, making the molecule susceptible to nucleophilic attack.

-

Charge Distribution: The Mulliken charge analysis highlights a significant polarization of the molecule. The nitrogen atom of the quinoline ring (N1) and the oxygen atom of the isocyanate group are predicted to be the most electron-rich centers, making them likely sites for electrophilic interactions or hydrogen bonding. Conversely, the carbon atom of the isocyanate group exhibits a substantial positive charge, identifying it as the primary electrophilic center and the most probable site for nucleophilic attack. The attachment of the electron-withdrawing isocyanate group at the 6-position also induces a notable positive charge on the C6 atom of the quinoline ring.

Conclusion for Drug Development Professionals

The theoretical analysis of 6-isocyanatoquinoline provides critical insights for its potential application in drug development. The highly electrophilic nature of the isocyanate carbon suggests that this molecule could act as a covalent binder to nucleophilic residues (such as cysteine, serine, or lysine) in target proteins. The predicted charge distribution and MEP can guide the design of derivatives with enhanced binding affinity and selectivity. Furthermore, the HOMO-LUMO gap provides a preliminary assessment of the molecule's metabolic stability. This in-silico characterization serves as a cost-effective, foundational step to guide synthetic efforts and biological screening, accelerating the discovery of novel therapeutic agents.

References

- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. or.niscpr.res.in [or.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

The Advent and Evolution of Quinoline-Based Isocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its isocyanate derivatives, while less ubiquitous, represent a highly reactive and versatile class of intermediates pivotal for the synthesis of a diverse array of bioactive molecules, including ureas, carbamates, and other heterocyclic systems. This technical guide delves into the discovery, history, and synthetic evolution of quinoline-based isocyanates, providing a comprehensive resource for researchers in drug discovery and organic synthesis.

Historical Perspective and Discovery

The history of quinoline-based isocyanates is intrinsically linked to the broader development of isocyanate chemistry. The isocyanate functional group (-N=C=O) was first synthesized in 1849 by Charles Adolphe Wurtz.[3] However, the specific application of this chemistry to the quinoline framework is not marked by a single seminal discovery but rather an incremental evolution driven by the need for novel synthetic methodologies in medicinal chemistry.

Early work on quinoline chemistry, which began with the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834, focused on understanding its fundamental properties and developing foundational synthetic routes like the Skraup synthesis.[4] The advent of the Curtius rearrangement , discovered by Theodor Curtius in 1885, provided a reliable method for converting carboxylic acids to isocyanates via an acyl azide intermediate.[5] This reaction became a cornerstone for the synthesis of isocyanates from readily available quinoline carboxylic acids.

While a definitive "discovery" of the first quinoline-based isocyanate is not well-documented, their existence as reactive intermediates was implied in the synthesis of various quinoline derivatives. For instance, the preparation of urea and carbamate derivatives of the antimalarial drug primaquine strongly suggests the in-situ formation of a quinoline isocyanate.[6]

Synthetic Methodologies

The primary methods for the synthesis of quinoline-based isocyanates involve the conversion of a carboxylic acid or an amine precursor.

From Quinolylamines: The Phosgenation Route

The reaction of an aminoquinoline with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene is a direct method for the synthesis of quinoline isocyanates. This method is analogous to the industrial production of other isocyanates.

Experimental Protocol: General Synthesis of a Quinolinyl Isocyanate via Phosgenation

A solution of the corresponding aminoquinoline (1 equivalent) in an inert aprotic solvent (e.g., toluene, dichloromethane) is added dropwise to a solution of phosgene (or a phosgene equivalent, 1.1-1.5 equivalents) in the same solvent at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours, and the progress is monitored by TLC or GC-MS. Upon completion, the solvent and excess phosgene are removed under reduced pressure to yield the crude quinolinyl isocyanate, which can be purified by distillation or crystallization. Caution: Phosgene and its equivalents are highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions.

From Quinoline Carboxylic Acids: The Curtius Rearrangement

The Curtius rearrangement offers a versatile and often milder alternative to phosgenation. It proceeds through the thermal or photochemical decomposition of a quinoline acyl azide, which is typically generated from the corresponding quinoline carboxylic acid.

Experimental Protocol: Synthesis of a Quinolinyl Isocyanate via Curtius Rearrangement

-

Formation of the Acyl Azide: A quinoline carboxylic acid (1 equivalent) is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide (1.1-1.5 equivalents) in an inert solvent like acetone or a biphasic system (e.g., dichloromethane/water with a phase-transfer catalyst) to form the quinoline acyl azide.

-

Rearrangement to the Isocyanate: The isolated acyl azide is then carefully heated in an inert, high-boiling solvent (e.g., toluene, diphenyl ether). The rearrangement is typically accompanied by the evolution of nitrogen gas. The resulting quinolinyl isocyanate can be used in situ for subsequent reactions or isolated by careful removal of the solvent under reduced pressure.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline-based isocyanates are valuable building blocks in the synthesis of a wide range of biologically active compounds. Their high reactivity allows for the facile introduction of urea and carbamate functionalities, which are prevalent in many drug molecules due to their ability to participate in hydrogen bonding interactions with biological targets.

Kinase Inhibitors

A significant application of quinoline-based isocyanates is in the development of kinase inhibitors for cancer therapy.[7][8] Many kinase inhibitors feature a urea or carbamate linkage that connects the quinoline core to another aromatic or heterocyclic moiety, facilitating binding to the ATP-binding site of the kinase. For example, derivatives of quinoline have shown inhibitory activity against kinases in the PI3K/AkT/mTOR signaling pathway.[1]

Other Therapeutic Areas

The versatility of the isocyanate group has enabled the synthesis of quinoline derivatives with a broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anti-inflammatory properties.[9][10][11]

Quantitative Data

The following table summarizes representative quantitative data for quinoline derivatives synthesized from isocyanate precursors, highlighting their biological activities.

| Compound Class | Target | IC50 (µM) | Cell Line | Reference |

| Quinoline-Urea Derivatives | Pim-1 Kinase | 1.29 - 2.81 | PC-3 (Prostate Cancer) | [12] |

| Quinoline-Carbamate Hybrids | Leishmania mexicana | 41.9 | Intracellular promastigote | [11] |

| Substituted Quinolines | PI3K | 0.72 | - | [1] |

| Substituted Quinolines | mTOR | 2.62 | - | [1] |

| 6-Bromo-5-nitroquinoline | - | <10 | C6, HeLa, HT29 | [9] |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | - | 2.56 | HCT-116 (Colon Cancer) | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized synthetic pathway for quinoline-based isocyanates and a representative signaling pathway where their derivatives act as inhibitors.

Caption: Synthetic routes to quinoline-based isocyanates and their derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based inhibitor.

Conclusion

Quinoline-based isocyanates, while not as extensively studied as a standalone class of compounds, are undeniably crucial reactive intermediates in the synthesis of a vast number of biologically active molecules. Their historical development is tied to the evolution of fundamental organic reactions, and their modern applications continue to expand, particularly in the realm of targeted cancer therapy. A thorough understanding of their synthesis and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage the versatile quinoline scaffold in the design of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 4. iipseries.org [iipseries.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Urea and carbamate derivatives of primaquine: synthesis, cytostatic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijmphs.com [ijmphs.com]

- 13. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amine-Reactive Labeling of Peptides with 6-Isocyanatoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive labeling is a cornerstone technique in proteomics and drug discovery for the functional analysis and quantification of peptides and proteins. 6-Isocyanatoquinoline is a reactive compound that can be employed for this purpose, targeting primary amines present at the N-terminus of peptides and the side chain of lysine residues. This covalent modification enables the introduction of a quinoline tag, which can serve as a fluorescent reporter or a handle for further derivatization and analysis. The isocyanate group (-N=C=O) of 6-isocyanatoquinoline reacts with the non-protonated amine groups of peptides to form a stable urea linkage. This labeling strategy is valuable for a range of applications, including quantitative proteomics, peptide mapping, and studying peptide-protein interactions.[1][2][3][4]

The reaction is typically performed in a slightly basic buffer to ensure that the target amine groups are deprotonated and thus nucleophilic.[5] The choice of solvent is also critical, with organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) often used to dissolve the typically hydrophobic reactive dyes.[6] Subsequent purification of the labeled peptide is crucial to remove unreacted labeling reagent and is commonly achieved using high-performance liquid chromatography (HPLC).[5][6] Labeled peptides can then be analyzed by mass spectrometry to confirm the modification and for quantitative studies.[2][7][8]

Applications

-

Quantitative Proteomics: Similar to other isocyanate-based labeling reagents like phenyl isocyanate (PIC), 6-isocyanatoquinoline can be used for relative and absolute quantification of peptides by mass spectrometry.[1][2][7] Isotopic variants of the labeling reagent can be synthesized to create mass tags for comparative analysis of different samples.

-

Fluorescence-Based Detection: The quinoline moiety possesses intrinsic fluorescent properties, allowing for the detection and quantification of labeled peptides in various assays, such as HPLC with fluorescence detection or fluorescence microscopy.

-

Structural Biology: By introducing a tag at specific sites, the local environment of the peptide can be probed. This can be useful in studying peptide conformation and binding to other molecules.

-

Peptide-Protein Interaction Analysis: Labeled peptides can be used as probes to identify and characterize interactions with binding partners.[3][4]

Experimental Protocols

General Protocol for Labeling Peptides with 6-Isocyanatoquinoline

This protocol provides a starting point for the amine-reactive labeling of peptides. Optimization of reaction conditions, including stoichiometry, temperature, and incubation time, may be necessary for specific peptides.

Materials:

-

Peptide of interest

-

6-Isocyanatoquinoline

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Triethylamine (TEA) or another suitable non-amine base

-

Reaction buffer (e.g., 50 mM sodium borate, pH 8.5, or 100 mM sodium bicarbonate, pH 8-8.5). Avoid buffers containing primary amines like Tris.[5]

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or glycine)

-

Purification system (e.g., reverse-phase HPLC)

-

Analytical instruments (e.g., mass spectrometer, fluorescence spectrophotometer)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the chosen reaction buffer at a concentration of 1-10 mg/mL. If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMSO or DMF before dilution with the reaction buffer.[6]

-

Labeling Reagent Preparation: Immediately before use, prepare a stock solution of 6-isocyanatoquinoline in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess of the labeling reagent to the peptide.

-

Labeling Reaction: a. To the peptide solution, add the 6-isocyanatoquinoline stock solution. A molar ratio of labeling reagent to peptide between 3:1 and 10:1 is a good starting point. b. If the reaction is performed in an organic solvent, add triethylamine to the reaction mixture to ensure the amine groups are deprotonated.[6] c. Incubate the reaction mixture at room temperature for 1-4 hours with continuous stirring, protected from light.[6] The reaction progress can be monitored by HPLC or mass spectrometry.

-

Quenching the Reaction: To stop the labeling reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification of the Labeled Peptide: Purify the labeled peptide from the reaction mixture using reverse-phase HPLC.[5][6] Monitor the elution profile using UV absorbance at a wavelength appropriate for the peptide and the quinoline label. Collect the fractions corresponding to the labeled peptide.

-

Characterization and Quantification: a. Confirm the successful labeling and determine the mass of the labeled peptide using mass spectrometry.[2][7][8] b. Quantify the labeled peptide using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and at the maximum absorbance wavelength of the quinoline tag. The degree of labeling can be calculated from these measurements.[5]

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Reaction Time | Minutes to a few hours | [2][7] |

| pH | Neutral to slightly basic (pH 7-8.5) | [2][5] |

| Solvent | Aqueous buffer, DMSO, or DMF | [6] |

| Molar Ratio (Reagent:Peptide) | 1:1 to 15:1 | [6] |

| Dynamic Range for Quantitation | Up to a 10,000-fold range | [2] |

Visualizations

Caption: Experimental workflow for peptide labeling.

Caption: Reaction of a peptide amine with an isocyanate.

References

- 1. PICquant: A Quantitative Platform to Measure Differential Peptide Abundance Using Dual-Isotopic Labeling with 12C6- and 13C6-Phenylisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping Peptide-Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Proteasome-Generated Antigenic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Labeling of Antibodies using 6-Isocyanatoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the fluorescent labeling of antibodies using 6-isocyanatoquinoline. This document is intended for researchers, scientists, and drug development professionals who require fluorescently conjugated antibodies for various applications, including immunoassays, flow cytometry, and cellular imaging. 6-isocyanatoquinoline is a quinoline derivative containing a highly reactive isocyanate group. This functional group readily reacts with primary amine groups present on the antibody, such as the side chain of lysine residues, to form a stable urea linkage. The quinoline moiety is expected to exhibit fluorescent properties, making it a potential tool for antibody conjugation and subsequent detection.

Disclaimer: 6-isocyanatoquinoline is not a widely characterized fluorescent dye. The user must experimentally determine its specific fluorescent properties, such as excitation and emission maxima, quantum yield, and extinction coefficient, before its application. The protocols provided herein are based on the general principles of isocyanate-mediated bioconjugation.

Chemical Principle of Conjugation

The labeling reaction is based on the nucleophilic addition of a primary amine group from the antibody to the electrophilic isocyanate group of 6-isocyanatoquinoline. This reaction results in the formation of a stable, covalent urea bond, permanently attaching the fluorescent quinoline moiety to the antibody.

Caption: Reaction of 6-isocyanatoquinoline with an antibody.

Materials and Equipment

Materials

-

Antibody to be labeled (purified, in an amine-free buffer)

-

6-Isocyanatoquinoline

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

-

Fluorometer

Equipment

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Gel filtration chromatography system or spin columns

Experimental Protocols

Preparation of Reagents

-

Antibody Solution:

-

The antibody should be at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

-

-

6-Isocyanatoquinoline Stock Solution:

-

Immediately before use, dissolve 6-isocyanatoquinoline in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Caution: Isocyanates are moisture-sensitive. Use anhydrous solvents and protect the stock solution from humidity.

-

Antibody Labeling Procedure

The optimal molar ratio of 6-isocyanatoquinoline to antibody should be determined empirically. A starting point of a 10 to 20-fold molar excess of the isocyanatoquinoline is recommended.

Caption: Workflow for fluorescent labeling of antibodies.

-

Reaction Setup:

-

To your antibody solution, add 1/10th volume of the Conjugation Buffer.

-

Gently mix.

-

-

Addition of 6-Isocyanatoquinoline:

-

Add the calculated amount of the 6-isocyanatoquinoline stock solution to the antibody solution while gently vortexing.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing, protected from light.

-

-

Quenching:

-

Add 1/10th volume of the Quenching Buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted isocyanatoquinoline.

-

Incubate for an additional 30 minutes at room temperature.

-

Purification of the Labeled Antibody

It is crucial to remove the unreacted 6-isocyanatoquinoline and any byproducts from the labeled antibody.

-

Column Preparation:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

-

-

Separation:

-

Apply the quenched reaction mixture to the top of the equilibrated column.

-

Elute the conjugate with PBS. The labeled antibody will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

Collect the fractions containing the colored, labeled antibody.

-

Characterization of the Labeled Antibody

Determination of Fluorescent Properties

As the fluorescent properties of 6-isocyanatoquinoline are not well-documented, they must be determined experimentally.

-

Measure Absorbance Spectrum:

-

Using a spectrophotometer, measure the absorbance spectrum of the purified, labeled antibody from 250 nm to 700 nm to identify the absorbance maximum (λmax) of the quinoline dye.

-

-

Measure Fluorescence Spectra:

-

Using a fluorometer, determine the optimal excitation wavelength and measure the emission spectrum to find the emission maximum (λem).

-

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[1][2][3]

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the determined λmax of the dye (Adye).

-

-

Calculate Protein Concentration:

-

Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein

-

εprotein: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M-1cm-1).

-